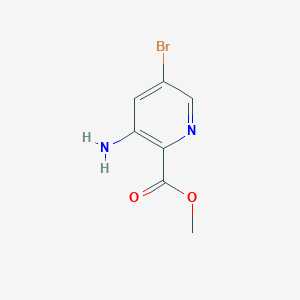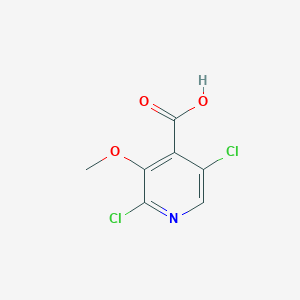
4-(3-oxopropyl)-1H-imidazole-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate is a chemical compound that features an imidazole ring substituted with a tert-butyl ester and a 3-oxopropyl group
Applications De Recherche Scientifique
Tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mécanisme D'action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern . This could potentially influence the interaction of the compound with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways
Result of Action
It has been used in the controlled ring-opening polymerization of n-(3-tert-butoxy-3-oxopropyl) glycine derived n-carboxyanhydrides towards well-defined peptoid-based polyacids . The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with tert-butyl chloroformate and a 3-oxopropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the 3-oxopropyl group can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the tert-butyl ester.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(2-oxopropyl)-1H-imidazole-1-carboxylate: Similar structure but with a 2-oxopropyl group instead of a 3-oxopropyl group.
Tert-butyl 4-(3-oxobutyl)-1H-imidazole-1-carboxylate: Similar structure but with a 3-oxobutyl group instead of a 3-oxopropyl group.
Uniqueness
Tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate is unique due to the specific positioning of the 3-oxopropyl group, which can influence its reactivity and interaction with biological targets. This specific structure may confer distinct properties, such as enhanced binding affinity to certain enzymes or receptors, compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYAVOXVSBCDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


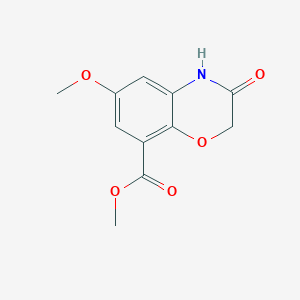
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)
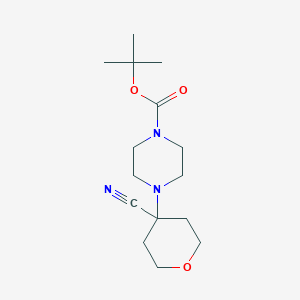
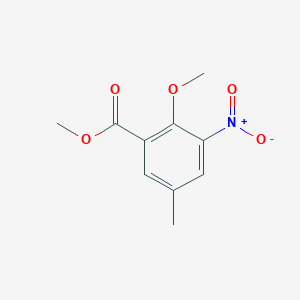
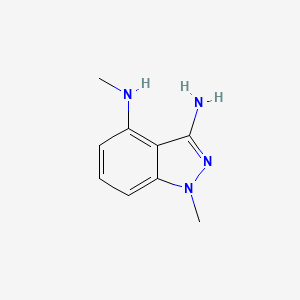
![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)
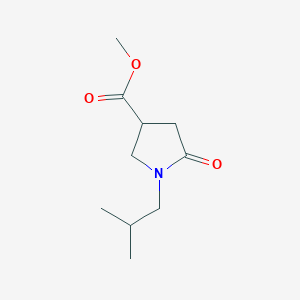
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
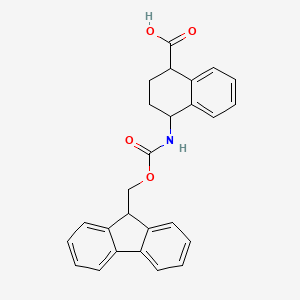
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)
![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)
![[3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1392809.png)
